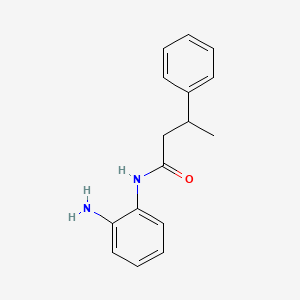
2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 3-chlorophenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the oxazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), reduced oxazole derivatives (from reduction), and various substituted derivatives (from substitution reactions).
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and biological activity.
2-(3-Bromophenyl)-5-phenyl-1,3-oxazole:
Uniqueness
2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
57000-63-2 |
|---|---|
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-17-10-14(18-15)11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
OTAKPNWFSHWVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
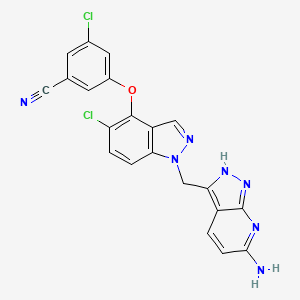

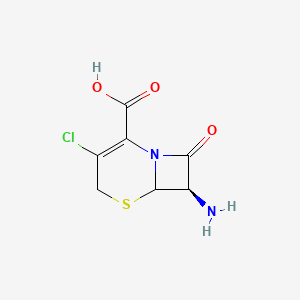

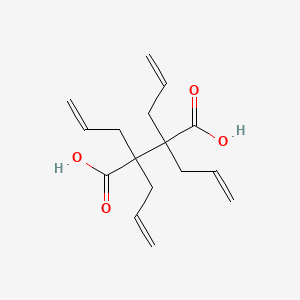
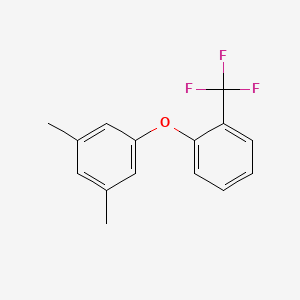

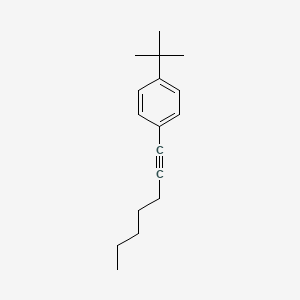
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
